Cas no 3868-32-4 (8-Aminoguanosine)

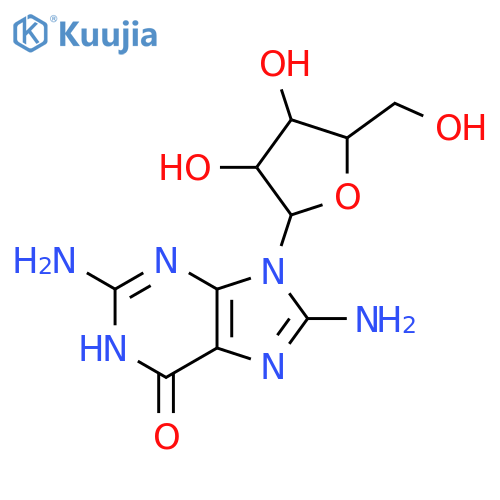

8-Aminoguanosine structure

商品名:8-Aminoguanosine

CAS番号:3868-32-4

MF:C10H14N6O5

メガワット:298.25536108017

MDL:MFCD00036759

CID:310412

PubChem ID:135518164

8-Aminoguanosine 化学的及び物理的性質

名前と識別子

-

- Guanosine, 8-amino-

- 8-Aminoguanosine

- 2,8-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one

- 2,8-Diamino-inosine

- NSC 90390

- 2,8-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

- CHEMBL2021376

- 180288-69-1

- BDBM50404028

- AKOS030241291

- 3868-32-4

- NSC-816045

- UNII-SHO2CA1BRO

- SCHEMBL483333

- PD183255

- 2,8-Diaminoinosine

- 2,8-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one

- 8-Aminoguanosine, >=98% (HPLC)

- SHO2CA1BRO

- 2,8-diamino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

- NSC816045

- INOSINE, 2,8-DIAMINO-

- 2,8-DIAMINO-9-[(2R,3R,4S,5R)-3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE

- BDBM50227263

- NSC-90390

- G83776

-

- MDL: MFCD00036759

- インチ: InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)

- InChIKey: FNXPTCITVCRFRK-UHFFFAOYSA-N

- ほほえんだ: NC1=NC2=C(N=C(N)NC2=O)N1C1OC(CO)C(O)C1O

計算された属性

- せいみつぶんしりょう: 298.10300

- どういたいしつりょう: 298.10256757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 8

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 475

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 181Ų

- 疎水性パラメータ計算基準値(XlogP): -2.2

じっけんとくせい

- ゆうかいてん: 261°C dec.

- PSA: 185.53000

- LogP: -1.94210

8-Aminoguanosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-221120-500 mg |

8-Aminoguanosine, |

3868-32-4 | ≥98% | 500MG |

¥2,557.00 | 2023-07-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03630-25mg |

2,8-Diamino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one |

3868-32-4 | ≥98% (HPLC) | 25mg |

¥1128.0 | 2024-07-18 | |

| abcr | AB414135-1 g |

2,8-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one |

3868-32-4 | 1 g |

€239.00 | 2023-07-19 | ||

| abcr | AB414135-500 mg |

2,8-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one |

3868-32-4 | 500MG |

€195.40 | 2023-02-19 | ||

| TRC | A609875-2g |

8-Aminoguanosine |

3868-32-4 | 2g |

$ 634.00 | 2023-04-19 | ||

| TRC | A609875-250mg |

8-Aminoguanosine |

3868-32-4 | 250mg |

$ 132.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-221120-500mg |

8-Aminoguanosine, |

3868-32-4 | ≥98% | 500mg |

¥2557.00 | 2023-09-05 | |

| Chemenu | CM262619-5g |

2,8-Diamino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one |

3868-32-4 | 97% | 5g |

$*** | 2023-03-29 | |

| TRC | A609875-5g |

8-Aminoguanosine |

3868-32-4 | 5g |

$ 1386.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-221120A-1g |

8-Aminoguanosine, |

3868-32-4 | ≥98% | 1g |

¥4137.00 | 2023-09-05 |

8-Aminoguanosine 関連文献

-

Taylor N. Plank,Luke P. Skala,Jeffery T. Davis Chem. Commun. 2017 53 6235

-

2. Revitalizing antifolates through understanding mechanisms that govern susceptibility and resistanceShannon Lynn Kordus,Anthony David Baughn Med. Chem. Commun. 2019 10 880

-

Jason Y. C. Lim,Shermin S. Goh,Sing Shy Liow,Kun Xue,Xian Jun Loh J. Mater. Chem. A 2019 7 18759

-

Taylor N. Plank,Luke P. Skala,Jeffery T. Davis Chem. Commun. 2017 53 6235

-

Hu Wang,Xiaofan Ji,Mehroz Ahmed,Feihe Huang,Jonathan L. Sessler J. Mater. Chem. A 2019 7 1394

3868-32-4 (8-Aminoguanosine) 関連製品

- 68892-42-2(N2-Isobutyryl-2'-deoxyguanosine)

- 2140-71-8(2'-O-Methylguanosine)

- 374750-30-8(2’-C-β-Methyl Guanosine)

- 85326-06-3(Dideoxyguanosine)

- 961-07-9(2'-Deoxyguanosine)

- 6979-94-8(2’,3’,5’-Tri-O-acetyl Guanosine)

- 3676-72-0(N2-Benzoylguanosine)

- 118-00-3(Guanosine)

- 362-76-5(2',3'-O-Isopropylideneguanosine)

- 60966-26-9(2'-Amino-2'-deoxyguanosine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3868-32-4)8-Aminoguanosine

清らかである:99%

はかる:1g

価格 ($):288.0